4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by its complex structure, which includes both amide and amino functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Acetamidophenyl Intermediate: : This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Reaction Conditions: Acetic anhydride in the presence of a base such as pyridine.
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Coupling with Amino Acid Derivative: : The acetamidophenyl intermediate is then coupled with an amino acid derivative, such as 3-methoxypropylamine.
Reaction Conditions: This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-hydroxybenzotriazole).
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Final Cyclization and Purification: : The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
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Substitution: : The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated derivatives or other substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s amide and amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol: Known for its use in pain relief medications.
3-Methoxypropylamine: Used as an intermediate in organic synthesis.
4-Oxobutanoic Acid: A key intermediate in various biochemical pathways.
Uniqueness
What sets 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-(4-acetamidoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(20)18-12-4-6-13(7-5-12)19-15(21)10-14(16(22)23)17-8-3-9-24-2/h4-7,14,17H,3,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKPEKVVJUEEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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